5-METHYL-N'-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE
Beschreibung
5-methyl-N’-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Eigenschaften
Molekularformel |
C22H19N7O4 |
|---|---|
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
5-methyl-N//'-[2-(4-nitropyrazol-1-yl)acetyl]-1,3-diphenylpyrazole-4-carbohydrazide |
InChI |
InChI=1S/C22H19N7O4/c1-15-20(22(31)25-24-19(30)14-27-13-18(12-23-27)29(32)33)21(16-8-4-2-5-9-16)26-28(15)17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,24,30)(H,25,31) |
InChI-Schlüssel |
UYOWLMYYDZXAKM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)CN4C=C(C=N4)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)CN4C=C(C=N4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N’-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.
Nitration: Introduction of the nitro group into the pyrazole ring is usually done using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Acetylation: The acetyl group is introduced by reacting the pyrazole derivative with acetic anhydride or acetyl chloride.
Hydrazide formation: The final step involves the reaction of the acetylated pyrazole with hydrazine hydrate to form the carbohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms in the pyrazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Halogenated derivatives: Formed by the substitution of hydrogen atoms with halogens.
Wissenschaftliche Forschungsanwendungen
5-methyl-N’-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific properties.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors. The nitro group and the pyrazole ring play crucial roles in its binding affinity and activity. The exact pathways involved may vary depending on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-diphenyl-1H-pyrazole derivatives: These compounds share the pyrazole core but differ in their substituents.
4-nitro-1H-pyrazole derivatives: Similar in having the nitro group but may lack other functional groups present in the target compound.
Uniqueness
5-methyl-N’-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
